molecular formula C20H16N2O4 B5743152 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide CAS No. 853351-10-7

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide

Cat. No.: B5743152
CAS No.: 853351-10-7
M. Wt: 348.4 g/mol
InChI Key: NXTUGIJDHKDTRZ-ZRDIBKRKSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide is an organic compound that features a complex structure with a furan ring, a nitrophenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the formation of the acrylamide moiety via a condensation reaction with p-toluidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The furan ring and the acrylamide moiety can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan and acrylamide derivatives.

Scientific Research Applications

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide
  • 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
  • 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide

Uniqueness

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide is unique due to the specific positioning of the nitrophenyl group and the p-tolyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological and material properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-5-7-16(8-6-14)21-20(23)12-10-18-9-11-19(26-18)15-3-2-4-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTUGIJDHKDTRZ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-10-7
Record name N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
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